6-Methyl-4-nitroquinoline 1-oxide is a chemical compound with the molecular formula and a molecular weight of approximately 204.18 g/mol. It is classified under the category of nitroquinolines, which are known for their biological activities, including mutagenicity and potential carcinogenic properties. The compound is also recognized as a byproduct in the synthesis of certain pharmaceuticals, notably as an impurity in fampridine, a drug used for multiple sclerosis treatment .
The synthesis of 6-methyl-4-nitroquinoline 1-oxide can be approached through various methods. One common route involves the nitration of 6-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. This process typically requires careful temperature control to prevent over-nitration and ensure the formation of the desired nitro group at the 4-position of the quinoline ring.
The molecular structure of 6-methyl-4-nitroquinoline 1-oxide features a quinoline ring system with a methyl group at position 6 and a nitro group at position 4. The presence of these functional groups significantly influences its chemical behavior and biological activity.
6-Methyl-4-nitroquinoline 1-oxide participates in various chemical reactions typical of nitro compounds, including reduction, electrophilic substitution, and nucleophilic attack.
The mechanism by which 6-methyl-4-nitroquinoline 1-oxide exerts its biological effects involves its metabolism to reactive intermediates that can form DNA adducts, leading to mutations.
Upon metabolic activation, this compound generates reactive oxygen species that contribute to oxidative DNA damage, resulting in mutations such as base substitutions and DNA strand breaks . Studies have shown that it induces significant levels of oxidative damage in cells, which can lead to carcinogenic effects over time .
The physical and chemical properties of 6-methyl-4-nitroquinoline 1-oxide are crucial for understanding its behavior in various environments.
6-Methyl-4-nitroquinoline 1-oxide has several scientific applications:
6-Methyl-4-nitroquinoline 1-oxide (6-Me-4NQO) is a potent genotoxin that forms stable DNA adducts, primarily targeting purine bases. Its planar quinoline structure facilitates intercalation into DNA, positioning the nitro group for electrophilic attack on nucleophilic sites of DNA bases. The methyl substituent at the 6-position enhances lipophilicity, potentially altering adduct distribution compared to unsubstituted 4NQO.
Table 1: Major DNA Adducts Formed by 6-Me-4NQO
Adduct Type | Formation Frequency | Preferred Base Position | Mutation Profile |
---|---|---|---|
Bulky Guanine Adduct | ~80% | Guanine N² | G→T transversions |
Minor Guanine Adduct | ~15% | Guanine C8 | Frameshifts/deletions |
Adenine Adduct | ~5% | Adenine N⁶ | A→T transversions/frameshifts |
Guanine residues are the primary targets, with distinct structural outcomes at N² vs. C8 positions:
Adenine N⁶ adducts constitute a minor but biologically significant fraction:
Bioactivation is a prerequisite for 6-Me-4NQO's genotoxicity:
Aminoacyl-tRNA synthetases mediate esterification critical for adenine adduction:
6-Me-4NQO induces oxidative DNA damage independently of direct adduct formation:
Table 2: Oxidative Stress Biomarkers Induced by 6-Me-4NQO
Biomarker | Detection Method | Increase vs. Control | Functional Consequence |
---|---|---|---|
8-OHdG | HPLC-ECD/Immunohistochemistry | 5–7 fold | G→T transversions |
Intracellular ROS | DCFH-DA fluorescence | 8 fold | Lipid peroxidation, DNA breaks |
Glutathione depletion | DTNB assay | 70% reduction | Loss of radical scavenging capacity |
Co-occurrence of adducts and oxidative lesions creates mutagenic synergy:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0